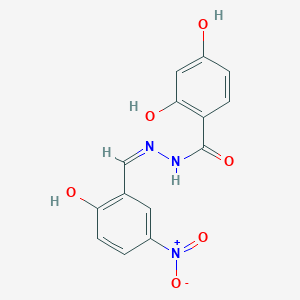
2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide” is a chemical compound with the molecular formula C14H11N3O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting reagents . The compound is also used in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .Molecular Structure Analysis
The molecule adopts an E configuration with respect to the C=N bond. It is relatively planar, with a dihedral angle between the two benzene rings .Chemical Reactions Analysis
The compound is used in the synthesis of various other compounds, including a zinc-selective spiropyran-based fluorescent and photoregenerable receptor .Wissenschaftliche Forschungsanwendungen
Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)
WQ-2101 is a potent and selective non-NAD±competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) that selectively inhibits serine synthesis in cancer cells . This inhibition of PHGDH could potentially be used in cancer treatment.
Antitumor Activity
WQ-2101 has shown to inhibit tumor growth of MDA-MB-468 xenografts in mice . This suggests that it could be used as a potential antitumor agent.
Quorum Sensing Inhibitor
The compound has been studied as a quorum sensing inhibitor of Pseudomonas aeruginosa . Quorum sensing regulates virulence factors in Pseudomonas aeruginosa and coordinates bacterial pathogenicity. Therefore, the quorum sensing system in Pseudomonas aeruginosa may be an important target for pharmacological intervention.
Antibacterial Activity
Hydrazide–hydrazones, a class of compounds to which WQ-2101 belongs, have been found to possess antibacterial activity . This suggests that WQ-2101 could potentially be used in the treatment of bacterial infections.
Antifungal Activity
Hydrazide–hydrazones have also been found to possess antifungal properties . This suggests that WQ-2101 could potentially be used in the treatment of fungal infections.
Antimycobacterial Activity
Hydrazide–hydrazones have been found to possess antimycobacterial properties . This suggests that WQ-2101 could potentially be used in the treatment of mycobacterial infections.
Wirkmechanismus
Target of Action
WQ-2101, also known as 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, primarily targets the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme involved in metabolic reprogramming and catalyzes the first step in the serine biosynthesis pathway . It has been observed to be upregulated in many tumor types .
Mode of Action
WQ-2101 interacts with PHGDH in a non-covalent and reversible manner . It binds to the allosteric site I, which is located close to the active site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding .
Biochemical Pathways
The inhibition of PHGDH by WQ-2101 affects the serine biosynthesis pathway . This pathway is frequently upregulated in cancer cells, and serine is a vital source of ‘one-carbon’ units, which are required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .
Result of Action
The inhibition of PHGDH by WQ-2101 leads to a significant reduction in serine synthesis in cancer cells . This can inhibit the growth of cancer cells that overexpress PHGDH .
Zukünftige Richtungen
The compound has been used in the synthesis of a zinc-selective spiropyran-based fluorescent and photoregenerable receptor , suggesting potential applications in the field of fluorescence-based sensing. Additionally, its observed antimicrobial activity and in vitro anticancer potential suggest potential future directions in medical and pharmaceutical research .
Eigenschaften
IUPAC Name |
2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONIXZPWKJHMW-CHHVJCJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | |
Q & A
Q1: How does WQ-2101 exert its anti-leukemic effects in FLT3-ITD AML?
A1: WQ-2101 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in the de novo serine synthesis pathway. Research has shown that FLT3-ITD mutations drive serine uptake and synthesis in AML cells, making them reliant on serine for proliferation and survival []. By inhibiting PHGDH, WQ-2101 effectively blocks serine synthesis, leading to the inhibition of proliferation and induction of apoptosis in FLT3-ITD AML cells [, ].
Q2: What are the potential benefits of combining WQ-2101 with existing chemotherapy agents like cytarabine?
A2: Studies demonstrate that WQ-2101 synergizes with cytarabine, a standard chemotherapy agent used in AML treatment []. This enhanced efficacy stems from WQ-2101's ability to exacerbate DNA damage induced by cytarabine []. This finding highlights the potential of WQ-2101 as a valuable component of combination therapies for FLT3-ITD AML, potentially improving treatment outcomes.
Q3: What future research directions are being explored for WQ-2101 in the context of AML treatment?
A3: Further investigations are warranted to optimize dosing strategies, evaluate long-term efficacy and safety profiles, and determine the potential for developing resistance to WQ-2101. Additionally, identifying predictive biomarkers for treatment response and exploring combination therapies with other targeted agents represent promising avenues for future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

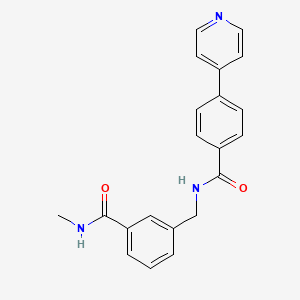
![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)


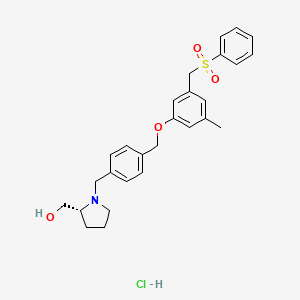
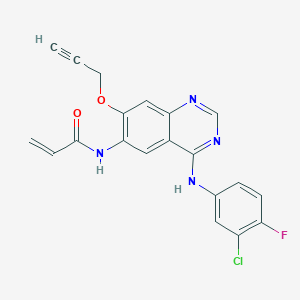
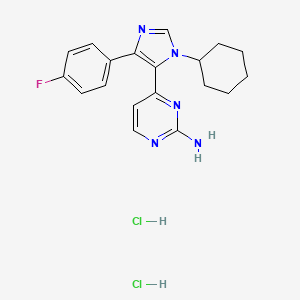
![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)
![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)
![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)
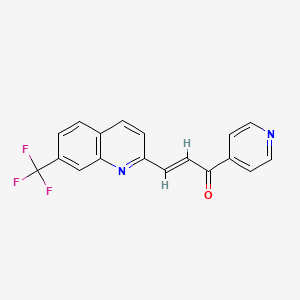
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)